N-(1H-indol-5-yl)isobutyramide
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-methylpropanamide |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12(15)14-10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15) |
InChI Key |
SSJCBNVZUMPRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Protocol Overview
A mixture of isobutyric acid (1.2 equiv), EDCl (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF is stirred at 0°C for 30 minutes. 1H-Indol-5-amine (1.0 equiv) is added, and the reaction proceeds at 25°C for 12–18 hours.
Table 2: Comparative Performance of Coupling Agents
Advantages and Limitations
While EDCl/HOBt offers high yields, DCC is less preferred due to dicyclohexylurea byproduct formation. The use of DMF as a solvent enhances solubility but complicates removal during purification.
Solid-Phase Synthesis for High-Throughput Applications
Adapting methodologies from polynuclear indole syntheses, solid-phase techniques employ Wang resin-bound 1H-indol-5-amine. Isobutyric acid is activated with HATU and coupled in DMF, followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 80–84% yield with >90% purity, suitable for combinatorial libraries.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 50 W, 30 minutes) in ethanol with catalytic p-toluenesulfonic acid (pTSA) accelerates the reaction, achieving 87% yield. This method reduces energy consumption and reaction time.
Q & A
Q. What synthetic strategies are optimal for synthesizing N-(1H-indol-5-yl)isobutyramide, and how can purity be validated?
Methodological Answer: The synthesis of indole-containing isobutyramides typically involves coupling reactions between activated isobutyryl derivatives (e.g., isobutyryl chloride) and 5-aminoindole intermediates. For example:
Step 1 : Prepare 5-aminoindole via catalytic reduction of 5-nitroindole or direct functionalization of indole at the 5-position using directed metalation strategies .
Step 2 : React 5-aminoindole with isobutyryl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl.
Step 3 : Purify via column chromatography (e.g., silica gel, 20% ethyl acetate/hexane) and validate purity using HPLC (>98%) and -/-NMR .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Confirm the presence of the isobutyramide moiety (e.g., δ 2.5–2.7 ppm, multiplet for CH(CH)) and indole NH protons (δ ~10.8 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]) should match the theoretical molecular weight (e.g., CHNO: 217.25 g/mol).
- FT-IR : Detect amide C=O stretch (~1650 cm) and indole N-H stretch (~3400 cm) .
Q. What are the primary biological targets of this compound in preclinical studies?
Methodological Answer: Indole-isobutyramide derivatives are often screened for kinase inhibition or epigenetic modulation:
- Kinase Assays : Test inhibition of CDK5/p25 or CDK2/cyclin E using ATP competition assays (IC ~300–500 nM) .
- NRF2 Pathway : Evaluate inhibition via luciferase reporter assays in HEK293T cells (IC values comparable to ML-385, a known NRF2 inhibitor) .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., IC = 10–50 μM in leukemia models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
Methodological Answer:
- Core Modifications : Introduce substituents at the indole 3-position (e.g., adamantane groups) to enhance hydrophobic interactions with kinase ATP pockets .
- Isobutyramide Replacement : Compare with thiazole or pyrimidine analogues (e.g., Thiamidol derivatives) to assess selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in CDK5 vs. CDK2 active sites .
Q. How should researchers resolve contradictions in pharmacokinetic (PK) data for this compound?
Methodological Answer: Discrepancies in bioavailability or half-life may arise from assay conditions or formulation:
- In Vitro Stability : Test metabolic stability in liver microsomes (e.g., human vs. rodent) with LC-MS quantification .
- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility .
- Species-Specific PK : Compare IV/PO administration in multiple species (e.g., mice vs. rats) to identify interspecies variability .
Q. What computational methods are effective for predicting off-target effects of this compound?
Methodological Answer:
- Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to predict off-target kinases or GPCRs .
- Toxicity Prediction : Apply ADMET predictors (e.g., admetSAR) to flag hepatotoxicity or hERG channel inhibition risks .
- Proteome-Wide Docking : Perform molecular dynamics simulations with AlphaFold-predicted protein structures .
Q. How can researchers validate the epigenetic modulation potential of this compound?
Methodological Answer:
- DNA Methylation : Use MSP (Methylation-Specific PCR) or bisulfite sequencing in treated vs. untreated cells .
- Histone Modification : Perform ChIP-seq to assess H3K27 acetylation changes .
- RNA-Seq : Compare transcriptomic profiles to identify upregulated tumor suppressors (e.g., p21) .
Key Notes
- Advanced Techniques : Prioritized kinase assays, computational docking, and SAR-driven optimization.
- Contradiction Management : Addressed PK variability via species-specific and formulation studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
